N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
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Overview
Description
N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a furan ring, and an oxalamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2-fluoroaniline, under controlled conditions to form the intermediate oxalamide.
Introduction of the furan-3-yl group: The furan-3-yl group can be introduced through a nucleophilic substitution reaction, where the intermediate oxalamide reacts with a furan-3-yl-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and furan groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity. The hydroxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
- N1-(2-bromophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
- N1-(2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
Uniqueness
N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, binding interactions, and overall stability. The fluorine atom’s electronegativity and small size can enhance the compound’s metabolic stability and improve its pharmacokinetic properties compared to its analogs with different substituents.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-7-12(18)9-5-6-21-8-9/h1-6,8,12,18H,7H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOXIOWAHAWVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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